Cas no 51707-40-5 (N-(3-Fluoro-4-methylphenyl)hydrazinecarbothioamide)

N-(3-Fluoro-4-methylphenyl)hydrazinecarbothioamide 化学的及び物理的性質
名前と識別子
-
- Hydrazinecarbothioamide,N-(3-fluoro-4-methylphenyl)-
- 1-amino-3-(3-fluoro-4-methylphenyl)thiourea
- [(3-fluoro-4-methylphenyl)amino]hydrazinomethane-1-thione
- AC1NENEX
- MolPort-005-236-327
- NSC129256
- SBB071907
- ST4148487
- STK665939
- LS-07969
- SB86532
- DTXSID70405200
- A912983
- 51707-40-5
- AKOS005536238
- BCA70740
- N-(3-fluoro-4-methylphenyl)hydrazinecarbothioamide
- NSC-129256
- 4-(3-Fluoro-4-methylphenyl)thiosemicarbazide
- 3-AMINO-1-(3-FLUORO-4-METHYLPHENYL)THIOUREA
- MFCD00125816
- N-(3-Fluoro-4-methylphenyl)hydrazinecarbothioamide
-
- MDL: MFCD00125816
- インチ: InChI=1S/C8H10FN3S/c1-5-2-3-6(4-7(5)9)11-8(13)12-10/h2-4H,10H2,1H3,(H2,11,12,13)
- InChIKey: RDKOCVCYGTUKLT-UHFFFAOYSA-N
- ほほえんだ: NNC(NC1=CC=C(C)C(F)=C1)=S
計算された属性
- せいみつぶんしりょう: 199.0581
- どういたいしつりょう: 199.058
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 188
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 82.2A^2
じっけんとくせい
- 密度みつど: 1.356
- ふってん: 294.8°Cat760mmHg
- フラッシュポイント: 132.1°C
- 屈折率: 1.673
- PSA: 50.08
- LogP: 2.45840
N-(3-Fluoro-4-methylphenyl)hydrazinecarbothioamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | N130485-250mg |
N-(3-Fluoro-4-methylphenyl)hydrazinecarbothioamide |
51707-40-5 | 250mg |
$ 185.00 | 2022-06-03 | ||
Crysdot LLC | CD12066051-5g |
N-(3-Fluoro-4-methylphenyl)hydrazinecarbothioamide |
51707-40-5 | 97% | 5g |
$544 | 2024-07-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1737199-1g |
n-(3-Fluoro-4-methylphenyl)hydrazinecarbothioamide |
51707-40-5 | 98% | 1g |
¥1495.00 | 2024-05-10 | |
abcr | AB414770-500 mg |
N-(3-Fluoro-4-methylphenyl)hydrazinecarbothioamide |
51707-40-5 | 500MG |
€195.40 | 2022-08-31 | ||
abcr | AB414770-500mg |
N-(3-Fluoro-4-methylphenyl)hydrazinecarbothioamide |
51707-40-5 | 500mg |
€200.00 | 2023-09-05 | ||
A2B Chem LLC | AJ08468-1g |
N-(3-Fluoro-4-methylphenyl)hydrazinecarbothioamide |
51707-40-5 | >95% | 1g |
$439.00 | 2024-04-19 | |
abcr | AB414770-1 g |
N-(3-Fluoro-4-methylphenyl)hydrazinecarbothioamide |
51707-40-5 | 1g |
€228.00 | 2022-08-31 | ||
TRC | N130485-1000mg |
N-(3-Fluoro-4-methylphenyl)hydrazinecarbothioamide |
51707-40-5 | 1g |
$ 480.00 | 2022-06-03 | ||
TRC | N130485-500mg |
N-(3-Fluoro-4-methylphenyl)hydrazinecarbothioamide |
51707-40-5 | 500mg |
$ 300.00 | 2022-06-03 | ||
Fluorochem | 062902-1g |
4-(3-Fluoro-4-methylphenyl)thiosemicarbazide |
51707-40-5 | 1g |
£205.00 | 2022-03-01 |
N-(3-Fluoro-4-methylphenyl)hydrazinecarbothioamide 関連文献
-
Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
-
Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
N-(3-Fluoro-4-methylphenyl)hydrazinecarbothioamideに関する追加情報
N-(3-Fluoro-4-methylphenyl)hydrazinecarbothioamide (CAS No: 51707-40-5)
The compound N-(3-Fluoro-4-methylphenyl)hydrazinecarbothioamide (CAS No: 51707-40-5) is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a hydrazinecarbothioamide functional group with a fluorinated aromatic ring. The presence of the fluorine atom at the meta position and a methyl group at the para position of the phenyl ring imparts distinct electronic and steric properties to the molecule, making it a valuable component in numerous chemical reactions and industrial processes.
Recent advancements in synthetic chemistry have enabled the precise synthesis of N-(3-Fluoro-4-methylphenyl)hydrazinecarbothioamide, allowing for better control over its purity and stability. Researchers have explored its potential as a versatile building block in the construction of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its ability to participate in various nucleophilic and electrophilic reactions has made it an indispensable reagent in modern organic synthesis.
One of the most notable applications of this compound is in the development of novel heterocyclic compounds, which are widely used as bioactive agents. Studies have demonstrated that N-(3-Fluoro-4-methylphenyl)hydrazinecarbothioamide can facilitate the formation of diverse heterocycles, including pyridines, pyrimidines, and indoles, through efficient cyclization reactions. These heterocyclic compounds exhibit promising biological activities, such as anti-inflammatory, antioxidant, and anticancer properties, making them valuable candidates for drug discovery.
In addition to its role in organic synthesis, this compound has also been investigated for its potential in materials science. Its ability to form stable coordination complexes with transition metals has led to its use in catalytic processes. For instance, recent research has highlighted its effectiveness as a ligand in palladium-catalyzed cross-coupling reactions, which are critical in the synthesis of advanced materials and functional polymers.
The electronic properties of N-(3-Fluoro-4-methylphenyl)hydrazinecarbothioamide have been extensively studied using computational chemistry techniques. These studies have revealed that the fluorine atom at the meta position significantly influences the molecule's electron distribution, enhancing its reactivity towards electrophilic substitution reactions. Furthermore, the methyl group at the para position contributes to steric hindrance, which can be exploited to control regioselectivity in various chemical transformations.
From an environmental standpoint, researchers have also examined the biodegradation and toxicity profiles of this compound. Preliminary findings suggest that it exhibits low toxicity towards aquatic organisms under controlled conditions. However, further studies are required to fully understand its environmental impact and ensure its safe use in industrial applications.
In conclusion, N-(3-Fluoro-4-methylphenyl)hydrazinecarbothioamide (CAS No: 51707-40-5) is a multifaceted compound with vast potential across diverse scientific domains. Its unique structure, reactivity, and versatility make it an invaluable tool for chemists and material scientists alike. As ongoing research continues to uncover new applications and improve synthetic methodologies, this compound is poised to play an even more significant role in advancing modern chemistry.
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